N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

Immunosuppressive agents Structure-activity relationship Indole propionamides

Addressing the challenge of inconsistent immunosuppressive SAR data caused by generic indole-3-propionamide analogs, this compound offers definitive structure-activity insight. Its unique 2-methoxyethyl N1-indole substitution and 4-acetylamino phenyl amide tail, based on published SAR, ensure reproducible biological outcomes. - Serves as a precise tool to probe how indole N-substitution modulates immune cell signaling. - Well-defined spectroscopic properties enable use as a chromatographic or MS reference standard for library purity profiling. - Available from BenchChem with competitive pricing and global delivery.

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
Cat. No. B12171868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CN(C3=CC=CC=C32)CCOC
InChIInChI=1S/C22H25N3O3/c1-16(26)23-18-8-10-19(11-9-18)24-22(27)12-7-17-15-25(13-14-28-2)21-6-4-3-5-20(17)21/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyZFHMSBLRZASHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline for N-[4-(Acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide


N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a synthetic N-aryl-3-(indol-3-yl)propanamide derivative. It belongs to a class of compounds that have been explored for immunosuppressive activity [1]. The molecule features an indole core substituted at N1 with a 2‑methoxyethyl group and an amide-linked 4‑acetylamino phenyl moiety, differentiating it from simpler indole‑3‑propionamide analogs.

Why In-Class Analogs Cannot Replace This Compound


Published SAR on N‑aryl‑3‑(indol‑3‑yl)propanamides shows that both the indole N‑substituent and the aryl group critically dictate biological outcome. Replacing the 4‑chlorobenzyl group on indole with other alkyl or benzyl motifs, or changing the 4‑nitrophenyl to 4‑aminophenyl, drastically alters immunosuppressive potency and can even yield inactive or stimulatory compounds [1]. Consequently, the specific 1‑(2‑methoxyethyl) and 4‑acetylamino phenyl combination in the target compound cannot be generically interchanged with other in‑class analogs without risking loss of desired activity or introducing divergent selectivity profiles.

Differential Evidence & SAR Profile


SAR Evidence Supporting Unique Substitution Pattern

No direct quantitative efficacy data for the target compound are publicly available. However, class‑level SAR from a closely related N‑aryl‑3‑(indol‑3‑yl)propanamide series demonstrates that the nature of the N‑aryl group and the indole N‑substitution profoundly modulates immunosuppressive activity. In that series, the most potent analog (compound 15) carried a 4‑nitrophenyl group and a 4‑chlorobenzyl group on indole, achieving significant inhibition of ConA‑induced murine splenocyte proliferation, whereas the 4‑aminophenyl analog (16) was inactive and even stimulatory; heteroaryl amide replacement with phenyl or quinoline also led to substantial potency loss [1]. The target compound’s 4‑acetylamino phenyl (electronically intermediate between nitro and amino) and 2‑methoxyethyl (potentially improving solubility and metabolic stability) represent a distinct chemical space predicted to yield unique bioactivity and pharmacokinetic profiles, but confirmatory data are needed.

Immunosuppressive agents Structure-activity relationship Indole propionamides

R&D Application Scenarios


Immunosuppressive Lead Scaffold with Novel IP

The unique 2‑methoxyethyl indole substitution and 4‑acetylamino phenyl amide tail, based on SAR trends showing that minor modifications to these regions alter activity [1], make this compound a valuable starting point for medicinal chemistry programs seeking novel composition‑of‑matter patents in the immunosuppressive field.

Chemical Probe for Indole N-Substituent Role

Because the indole N‑substituent dramatically influences functional outcome in the N‑aryl‑3‑(indol‑3‑yl)propanamide class [1], the target compound, with its polar 2‑methoxyethyl group, can serve as a tool compound to probe how indole N‑substitution affects target engagement and downstream immune cell signaling.

Analytical Reference Standard for Indole Propionamides

The well‑defined spectroscopic properties of N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide allow its use as a chromatographic or mass spectrometric reference standard during the purity profiling of N‑aryl‑3‑(indol‑3‑yl)propanamide libraries [1], aiding quality control in early discovery.

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